molecular formula C22H33NO9 B085373 Butetamate citrate CAS No. 13900-12-4

Butetamate citrate

Cat. No.: B085373
CAS No.: 13900-12-4
M. Wt: 455.5 g/mol
InChI Key: VVNURWKSPYZZCI-UHFFFAOYSA-N
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Description

Butetamate Citrate (C₁₆H₂₅NO₂·C₆H₈O₇; CAS 13900-12-4) is a non-opioid antitussive agent primarily used to suppress non-productive (dry) coughs associated with upper respiratory tract infections, bronchitis, and post-viral syndromes . Developed in the mid-20th century, it exerts dual mechanisms of action: central suppression of the cough reflex in the medulla oblongata and peripheral inhibition of bronchial smooth muscle spasms . Available in syrups, tablets, and drops, its adult dosage ranges from 25–50 mg three to four times daily, with rapid onset (30–60 minutes) and a 6–8 hour duration of effect . Common side effects include mild gastrointestinal disturbances (nausea, vomiting) and occasional dizziness or drowsiness. Severe adverse reactions, such as allergic responses, are rare .

This compound is contraindicated in patients with hypersensitivity to the compound, productive coughs requiring mucus expulsion, or concurrent use of monoamine oxidase inhibitors (MAOIs) due to interaction risks . It is marketed globally under trade names such as Sinecod, Paxeladine, and Tussical .

Preparation Methods

Synthetic Routes and Reaction Conditions: Butetamate citrate is synthesized through the esterification of 2-phenylbutyric acid with 2-(diethylamino)ethanol, followed by the formation of the citrate salt. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions include heating the reactants under reflux to achieve the desired ester product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where precise control of temperature and reaction time is maintained to ensure high yield and purity. The ester product is then neutralized with citric acid to form the citrate salt, which is subsequently purified through crystallization and filtration processes .

Chemical Reactions Analysis

Hydrolysis Reactions

Butamirate citrate undergoes hydrolysis under acidic and alkaline conditions, forming distinct degradation products. These reactions follow pseudo-first-order kinetics , with rates influenced by pH, temperature, and buffer composition .

Acidic Hydrolysis

  • Conditions : 1 M HCl at elevated temperatures (60–90°C) .

  • Products :

    • 2-(2-Diethylaminoethoxy)ethanol

    • α-Ethylbenzeneacetic acid (EA)

  • Kinetic Parameters :

    Temperature (°C)Rate Constant (k, h⁻¹)Half-Life (t₁/₂, h)
    600.02133.0
    700.03818.2
    800.06710.3
    900.1225.7
    Activation Energy : 16.45 kcal/mol .

Alkaline Hydrolysis

  • Conditions : 0.1 M NaOH at 30–50°C .

  • Products : Same as acidic hydrolysis.

  • Kinetic Parameters :

    Temperature (°C)Rate Constant (k, h⁻¹)Half-Life (t₁/₂, h)
    300.00886.6
    400.01546.2
    500.02824.8
    Activation Energy : 7.41 kcal/mol .

pH–Rate Profile

The hydrolysis rate of butamirate citrate is pH-dependent, exhibiting a U-shaped profile in Britton–Robinson buffer solutions (pH 1.4–12) at 80°C :

  • Minimum degradation : Near-neutral pH (6–7).

  • Accelerated degradation :

    • Below pH 3 (acid catalysis)

    • Above pH 9 (base catalysis)

In Vivo Hydrolysis and Metabolites

Butamirate citrate is rapidly hydrolyzed in biological systems, yielding two primary metabolites :

  • 2-Phenylbutyric acid (2-PBA)

  • Diethylaminoethoxyethanol

Pharmacokinetic Parameters of Metabolites

Parameter2-Phenylbutyric Acid (2-PBA)Diethylaminoethoxyethanol
Cₘₐₓ (ng/mL) 932.4 – 3,357.433.8 – 115.5
AUC(0–24h) (ng·h/mL) 14,728.9 – 52,592.2186.6 – 703.3
tₘₐₓ (h) 2.0 – 3.12.0 – 2.2

These metabolites lack antitussive activity, confirming that hydrolysis represents a deactivation pathway .

Stability Considerations

  • Formulation Impact : Syrup formulations may exhibit reduced hydrolysis rates due to viscosity and excipient interactions .

  • Temperature Sensitivity : Storage above 25°C accelerates degradation, necessitating controlled environments .

Analytical Methods for Reaction Monitoring

HPLC-UV Method :

  • Column : Shim-pack cyanopropyl (250 × 4.6 mm, 5 µm).

  • Mobile Phase : Acetonitrile–25 mM KH₂PO₄ (40:60, pH 3.4).

  • Detection : 210 nm.

  • Retention Times :

    • Butamirate citrate: 6.2 min

    • α-Ethylbenzeneacetic acid: 4.8 min

This method achieves baseline separation with a resolution >2.0, enabling precise quantification of degradation products .

Scientific Research Applications

Pharmacological Profile

Butetamate citrate functions by acting on the cough center located in the medulla oblongata of the brain. It increases the threshold for cough initiation through enhanced inhibitory signals within the central nervous system, thereby effectively reducing coughing frequency and intensity without causing sedation or dependency, which are common side effects of opioid-based antitussives .

Cough Management

The primary application of this compound is in the treatment of cough associated with various respiratory conditions. It is particularly beneficial for patients suffering from acute and chronic coughs due to its effectiveness and safety profile compared to traditional opioid medications .

Comparative Efficacy Studies

Recent studies have evaluated the efficacy of this compound against other cough suppressants like dextromethorphan and clobutinol. A double-blind randomized study demonstrated that both butetamate and clobutinol significantly improved cough severity and frequency, with butetamate showing superior efficacy in patients with carcinoma-related coughs .

Pharmacokinetics

This compound exhibits rapid absorption when administered orally, achieving peak plasma levels approximately 1.5 hours post-administration. It has a half-life of about six hours, with primary metabolites excreted renally .

Pharmacokinetic Data Table

ParameterValue
Peak Plasma Level1.5 hours post-administration
Half-Life6 hours
Metabolites2-phenylbutyric acid
ExcretionRenal

Bioequivalence Studies

Bioequivalence studies have been conducted to compare the absorption rates of this compound syrup with other formulations like Sinecod syrup. These studies are crucial for establishing dosage forms that ensure therapeutic equivalence in clinical settings .

Method Development

Analytical methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) have been developed for the quantification of this compound in pharmaceutical formulations. These methods are essential for quality control and stability testing in drug development .

Efficacy in Specific Populations

A randomized controlled trial investigated the effects of this compound on citric acid-induced cough in healthy volunteers, demonstrating its effectiveness in reducing cough reflexes under controlled conditions .

Safety and Tolerability

Long-term studies have shown that this compound is well tolerated even at higher doses, making it suitable for use in both adults and children .

Mechanism of Action

Butetamate citrate works by targeting the cough center in the brain, specifically the medulla oblongata. It increases the threshold for cough initiation by enhancing inhibitory signals within the central nervous system, thereby reducing the frequency and intensity of coughing . Additionally, this compound desensitizes sensory nerve endings in the respiratory tract, reducing irritability that triggers coughing . This dual action—central and peripheral—makes it a comprehensive solution for managing dry coughs.

Pharmacokinetic studies have shown that this compound is rapidly absorbed in the gastrointestinal tract, reaching peak plasma levels within 1-2 hours after administration. It is metabolized primarily in the liver and excreted via the kidneys, with a half-life of approximately 6 hours .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical and Pharmacological Profiles

The following table summarizes key differences between Butetamate Citrate and structurally or functionally related compounds:

Compound CAS Number Therapeutic Use Mechanism of Action Adult Dosage Common Side Effects
This compound 13900-12-4 Non-productive cough Central + Peripheral antitussive 25–50 mg TID-QID Nausea, dizziness, headache
Butamirate Citrate 18109-81-4 Cough suppression Peripheral antitussive* 7.5–15 mg TID (syrup) Mild GI disturbances
Pentoxyverine 77-23-6 Dry cough Central antitussive 15–30 mg TID Drowsiness, dry mouth
Dextromethorphan 125-71-3 Non-productive cough Central NMDA receptor antagonism 10–30 mg QID Dizziness, sedation

*Butamirate Citrate’s mechanism is inferred from its classification as a peripherally acting antitussive .

Efficacy and Clinical Outcomes

  • This compound: Clinical studies report rapid symptom relief (30–60 minutes) and a 25% reduction in cough frequency within 48 hours in adults . No significant drug accumulation or tolerance has been observed.
  • Butamirate Citrate: Limited comparative data exist, but it is often formulated in multi-ingredient preparations (e.g., Stop-tussin) for broader respiratory symptom management .
  • Pentoxyverine : Primarily used in pediatric populations; slower onset (1–2 hours) but longer duration (8–12 hours) compared to Butetamate .

Biological Activity

Butetamate citrate, commonly known as butamirate citrate, is a cough suppressant with notable biological activities. This compound has been extensively studied for its pharmacological effects, particularly in the treatment of cough and potential anti-cancer properties. Below is a detailed overview of its biological activity based on various research findings.

Pharmacokinetics and Bioavailability

Butamirate citrate exhibits a favorable pharmacokinetic profile. A study comparing different formulations revealed that the bioavailability of butamirate citrate varies depending on the preparation used. In a randomized crossover study involving 18 volunteers, the following pharmacokinetic parameters were observed:

Formulation AUC0-infinity (µg·h/ml) Cmax (µg/ml) tmax (h) t1/2 (h)
Syrup (Test)46.91.771.128
Syrup (Reference)50.41.861.526
Tablet (Test)54.71.881.127
Solution (Reference)54.51.941.126

These findings indicate that both syrup and tablet forms of butamirate citrate are bioequivalent to their respective references, demonstrating consistent absorption profiles across formulations .

Antitussive Activity

Butamirate citrate is primarily recognized for its antitussive properties. A double-blind randomized study involving 60 patients assessed its efficacy against clobutinol syrup over five days. The results showed significant improvements in both severity and frequency of cough in both treatment groups, with butamirate demonstrating superior effectiveness in patients with cough due to carcinomas .

Efficacy Comparison

Treatment Severity Improvement Frequency Improvement
Butamirate Citratep < 0.001p = 0.026
Clobutinol Syrupp < 0.001Not significant

This highlights butamirate's potential as a preferred option in specific patient populations .

Potential Anti-Cancer Properties

Recent studies have explored the unexpected anti-cancer effects of butamirate citrate, particularly against glioblastoma cell lines. Research demonstrated that butamirate effectively suppressed growth in various glioblastoma cell lines, including those resistant to standard therapies like temozolomide and lapatinib .

The mechanism behind butamirate's anti-cancer activity involves the inhibition of STAT3 transcriptional activity, which is crucial for tumor cell survival and proliferation:

  • Inhibition of Cyclin D1 and Survivin : Butamirate down-regulates these proteins, which are essential for cell cycle progression and anti-apoptotic signaling.
  • Reduced Cell Migration : Transwell migration assays indicated that butamirate-treated cells exhibited significantly reduced migratory capacity compared to untreated controls.

Case Studies and Clinical Trials

A randomized placebo-controlled trial evaluated the effects of butamirate on cough sensitivity using a capsaicin challenge model. While dextromethorphan showed superior efficacy, butamirate did not demonstrate significant activity at higher doses, suggesting formulation-related issues .

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of butetamate citrate that influence its pharmacological activity?

  • Methodological Answer : Characterize this compound using techniques such as nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry for molecular weight confirmation. Physicochemical properties (e.g., solubility, stability) should be evaluated under varying pH and temperature conditions to assess bioavailability and formulation compatibility .

Q. How can researchers design experiments to validate the bronchodilatory effects of this compound in preclinical models?

  • Methodological Answer : Utilize in vitro assays (e.g., tracheal smooth muscle relaxation studies) and in vivo models (e.g., histamine-induced bronchoconstriction in rodents). Measure outcomes such as airway resistance, inflammatory biomarkers (e.g., cytokines), and lung function parameters. Ensure reproducibility by standardizing animal models, dosing regimens, and control groups (e.g., comparator bronchodilators like salbutamol) .

Q. What analytical methods are recommended for quantifying this compound in biological matrices during pharmacokinetic studies?

  • Methodological Answer : Develop a validated LC-MS/MS protocol for plasma or tissue samples. Include steps for sample preparation (e.g., protein precipitation, solid-phase extraction) and calibration curves using deuterated internal standards. Cross-validate results with alternative methods like ELISA to address potential matrix interference .

Advanced Research Questions

Q. How can conflicting data on the antispasmodic efficacy of this compound across studies be resolved?

  • Methodological Answer : Conduct a meta-analysis of existing studies to identify variables causing discrepancies (e.g., differences in experimental design, species-specific responses, or formulation excipients). Use statistical tools (e.g., funnel plots) to assess publication bias. Validate findings through independent replication studies with pre-registered protocols to minimize bias .

Q. What strategies are effective for isolating and characterizing metabolites of this compound in hepatic microsomal assays?

  • Methodological Answer : Incubate this compound with liver microsomes and NADPH cofactors. Employ high-resolution mass spectrometry (HRMS) for metabolite identification, coupled with molecular networking to map biotransformation pathways. Compare results with in silico predictions (e.g., using software like Meteor or ADMET Predictor) to prioritize metabolites for toxicity testing .

Q. How does the citrate counterion in this compound influence its pharmacokinetic profile compared to other salts (e.g., sodium or potassium citrate)?

  • Methodological Answer : Design comparative pharmacokinetic studies in animal models, measuring parameters such as Cmax, Tmax, and half-life. Use ion-selective electrodes or capillary electrophoresis to monitor citrate dissociation kinetics. Cross-reference findings with physicochemical data (e.g., solubility, logP) to correlate salt form with bioavailability .

Q. What experimental frameworks are suitable for investigating potential drug-drug interactions between this compound and cytochrome P450 inhibitors/inducers?

  • Methodological Answer : Use human hepatocyte cultures or recombinant CYP enzyme assays to assess inhibition/induction potential. Apply the "cocktail approach" (simultaneous administration of multiple CYP probe substrates) in vivo. Analyze data using mechanistic static models (e.g., [I]/Ki ratios) or dynamic physiologically based pharmacokinetic (PBPK) modeling .

Q. Methodological Considerations for Reproducibility

Q. How should researchers document experimental protocols for this compound studies to ensure reproducibility?

  • Answer : Follow guidelines such as the ARRIVE 2.0 framework for preclinical studies. Include detailed descriptions of materials (e.g., compound source, purity), equipment settings, and statistical methods. Publish raw datasets and code in repositories like Dryad or Dataverse, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound efficacy studies?

  • Answer : Use nonlinear regression models (e.g., log[agonist] vs. response curves) to calculate EC50 values. Apply Bayesian hierarchical models to account for inter-experiment variability. Validate assumptions with residual plots and sensitivity analyses .

Q. Ethical and Reporting Standards

Q. How can researchers address ethical concerns in studies involving this compound, particularly in animal models?

  • Answer : Adhere to institutional animal care guidelines (e.g., NIH Office of Laboratory Animal Welfare). Include statements on ethical approval, housing conditions, and humane endpoints in manuscripts. Use the SYRCLE risk-of-bias tool to report preclinical study quality .

Q. What are the best practices for citing prior work on this compound in a literature review?

  • Answer : Use citation managers (e.g., Zotero, EndNote) to organize references. Prioritize primary literature over reviews and ensure citations align with journal-specific formatting (e.g., ACS, APA). Avoid "citation stacking" by critically evaluating the relevance of each source .

Properties

IUPAC Name

2-(diethylamino)ethyl 2-phenylbutanoate;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.C6H8O7/c1-4-15(14-10-8-7-9-11-14)16(18)19-13-12-17(5-2)6-3;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-11,15H,4-6,12-13H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNURWKSPYZZCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33NO9
Source PubChem
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DSSTOX Substance ID

DTXSID40930276
Record name 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-(diethylamino)ethyl 2-phenylbutanoate (1/1)
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Molecular Weight

455.5 g/mol
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Solubility

>68.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855625
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

13900-12-4, 3639-12-1
Record name Benzeneacetic acid, α-ethyl-, 2-(diethylamino)ethyl ester, 2-hydroxy-1,2,3-propanetricarboxylate (1:?)
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Record name Butetamate citrate
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Record name Butethamate citrate
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Record name 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-(diethylamino)ethyl 2-phenylbutanoate (1/1)
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Record name Diethyl[2-(2-phenylbutyroyloxy)ethyl]ammonium dihydrogen citrate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-
1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-
Butetamate citrate
1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-
1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-
Butetamate citrate
1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-
1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-
Butetamate citrate
1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-
Butetamate citrate
1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-
1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-
Butetamate citrate
1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-
Butetamate citrate

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